3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
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Overview
Description
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and its role as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to various reaction conditions to form the fused thiazolo[5,4-b]pyridine scaffold . The reaction conditions often include the use of strong bases, high temperatures, and specific catalysts to facilitate the annulation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available precursors. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby modulating various cellular pathways . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but lacks the trifluoromethyl group, which can significantly alter its biological activity.
Thiazolo[3,2-b]pyridine: Another structural isomer with different positioning of the nitrogen atoms, leading to distinct chemical properties.
Uniqueness
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
Properties
CAS No. |
2413878-90-5 |
---|---|
Molecular Formula |
C8H5F3N2S |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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